8-[(Tributylstannyl)oxy]quinoline
Description
Historical Context of Organotin Compounds
The field of organotin chemistry, which focuses on chemical compounds containing a tin-carbon bond, traces its origins back to 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. lupinepublishers.comwikipedia.org A pivotal moment in its development came in 1852 when Löwig reported the synthesis of alkyltin compounds. lupinepublishers.com The early 20th century saw rapid growth in the field, significantly propelled by the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org The industrial significance of organotin compounds surged in the 1950s, largely due to the work of van der Kerk and his colleagues, who uncovered their utility as PVC stabilizers, agrochemicals, and biocides. lupinepublishers.com This era also marked a deeper understanding of the fundamental chemistry of organotins, including the discovery that the tin atom could expand its coordination number beyond four. lupinepublishers.com Today, organotin compounds find widespread use as stabilizers for polymers like PVC, catalysts in various chemical reactions including the formation of polyurethanes, and as biocides. wikipedia.org
Overview of Quinoline (B57606) Derivatives in Synthetic Chemistry
Quinoline, a heterocyclic aromatic organic compound with the formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgnih.gov First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline itself has limited direct applications. nih.gov However, its derivatives form an important class of compounds with extensive use in synthetic organic chemistry, medicinal chemistry, and materials science. nih.govrsc.org The versatility of the quinoline scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. nih.govtandfonline.com Well-known synthetic methods for producing quinoline derivatives include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. rsc.org These methods have enabled the creation of a vast library of quinoline-based compounds.
Significance of Organotin-Quinoline Conjugates in Chemical Research
The conjugation of organotin moieties with quinoline derivatives brings together the unique properties of both classes of compounds, leading to novel molecules with potential applications in various areas of chemical research. The quinoline component, particularly the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, is a well-known chelating agent capable of binding to a variety of metal ions. researchgate.netwikipedia.org This chelating ability is a key feature in the biological activity of many 8-HQ derivatives. researchgate.net The organotin component, on the other hand, introduces lipophilicity and can influence the biological and physicochemical properties of the conjugate. The combination of these two fragments in organotin-quinoline conjugates has spurred research into their potential as anticancer, antifungal, and antibacterial agents. nih.govmdpi.com The specific nature of the organotin group and the substitution pattern on the quinoline ring can be systematically varied to fine-tune the properties of the resulting conjugate for specific research applications. nih.gov
Scope and Objectives of Research on 8-[(Tributylstannyl)oxy]quinoline
Research on this compound focuses on understanding its synthesis, structure, and chemical reactivity. A primary objective is to investigate how the covalent linkage of the tributyltin group to the 8-oxyquinoline scaffold influences its chemical behavior and potential applications. This includes studying its properties as a precursor or intermediate in organic synthesis and its interactions with other chemical species. The compound serves as a model for understanding the interplay between the organometallic and heterocyclic components within a single molecular entity.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are crucial for its application and handling in a research setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₃NSn | nih.gov |
| Molar Mass | 418.2 g/mol | nih.gov |
| Appearance | Not explicitly stated, but organotin compounds are often colorless to pale yellow liquids or solids. | wikipedia.org |
| Solubility | Expected to be soluble in non-polar organic solvents. | gelest.com |
Synthesis and Reactions of this compound
The synthesis of this compound typically involves the reaction of an appropriate 8-hydroxyquinoline derivative with a tributyltin precursor. A common method is the reaction of 8-hydroxyquinoline with a tributyltin compound such as tributyltin oxide or a tributyltin halide. This reaction leads to the formation of the Sn-O bond, linking the tributylstannyl group to the quinoline scaffold at the 8-position.
The reactivity of this compound is characterized by the chemistry of both the organotin and quinoline moieties. The Sn-O bond can be susceptible to cleavage under certain conditions, allowing for the transfer of the tributylstannyl group or the release of the 8-oxyquinoline ligand. The quinoline ring itself can undergo various electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the reagents.
Spectroscopic and Structural Characterization
The structure of this compound can be elucidated using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in both the quinoline and tributyltin parts of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-H, C=C, and C=N bonds of the quinoline ring, as well as the C-H and Sn-C bonds of the tributyltin group. The Sn-O bond would also have a characteristic absorption.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural confirmation.
Applications in Chemical Research
The primary application of this compound in a research context is as a synthetic intermediate. It can serve as a precursor for the synthesis of other functionalized quinoline derivatives by leveraging the reactivity of the tributylstannyl group. For instance, the tributylstannyl group can be replaced by other functional groups through transmetalation reactions or Stille coupling, providing a versatile route to novel quinoline-based compounds.
Properties
IUPAC Name |
tributyl(quinolin-8-yloxy)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.3C4H9.Sn/c11-8-5-1-3-7-4-2-6-10-9(7)8;3*1-3-4-2;/h1-6,11H;3*1,3-4H2,2H3;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKDNXSBSRRGIU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NOSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203370 | |
| Record name | Stannane, (8-quinolinolato)tributyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
434.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5488-45-9 | |
| Record name | 8-[(Tributylstannyl)oxy]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5488-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Stannane, (8-quinolinolato)tributyl- | |
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| Record name | Quinoline, 8-[(tributylstannyl)oxy]- | |
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| Record name | Stannane, (8-quinolinolato)tributyl- | |
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| Record name | 8-[(tributylstannyl)oxy]quinoline | |
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Synthetic Methodologies for 8 Tributylstannyl Oxy Quinoline
Direct Synthesis Routes
The most straightforward method for the preparation of 8-[(Tributylstannyl)oxy]quinoline involves the direct reaction of 8-hydroxyquinoline (B1678124) with a suitable tributyltin reagent. This approach leverages the reactivity of the hydroxyl group on the quinoline (B57606) ring. A common and effective method is the reaction between 8-hydroxyquinoline and bis(tributyltin) oxide. This reaction is a condensation reaction that forms the desired Sn-O bond with the elimination of a water molecule.
The reaction can be represented as: 2 C₉H₇NO + (C₄H₉)₃Sn-O-Sn(C₄H₉)₃ → 2 C₂₁H₃₃NOSn + H₂O
The formation of the Sn-O bond in this reaction is believed to proceed through a nucleophilic substitution mechanism at the tin center. The mechanism likely involves the following steps:
Coordination: The nitrogen atom of the quinoline ring may initially coordinate to one of the tin atoms in bis(tributyltin) oxide. This coordination increases the electrophilicity of the tin atom.
Nucleophilic Attack: The oxygen atom of the hydroxyl group of 8-hydroxyquinoline then acts as a nucleophile, attacking the activated tin atom.
Proton Transfer & Elimination: A proton is transferred from the hydroxyl group, and a molecule of water is eliminated, leading to the formation of the stable this compound product. The intramolecular coordination between the quinoline nitrogen and the tin atom in the final product contributes to its stability.
The yield and selectivity of the direct synthesis are influenced by several key reaction conditions:
Temperature: The reaction is often carried out at elevated temperatures, typically under reflux in a suitable solvent like toluene (B28343), to facilitate the removal of water via a Dean-Stark apparatus. This continuous removal of water drives the reaction equilibrium towards the product side, thereby increasing the yield.
Solvent: The choice of solvent is critical. A non-polar, aprotic solvent that forms an azeotrope with water, such as toluene or benzene (B151609), is ideal for facilitating water removal.
Stoichiometry: The stoichiometry of the reactants is crucial. Using a slight excess of either 8-hydroxyquinoline or bis(tributyltin) oxide can ensure the complete conversion of the limiting reagent. However, a 2:1 molar ratio of 8-hydroxyquinoline to bis(tributyltin) oxide is theoretically required.
Reaction Time: The reaction is typically run for several hours to ensure completion. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
| Parameter | Condition | Effect on Yield/Selectivity |
| Temperature | Reflux | Drives reaction forward by removing water, increasing yield. |
| Solvent | Toluene, Benzene | Facilitates azeotropic removal of water. |
| Stoichiometry | ~2:1 (8-HQ:TBTO) | Ensures efficient conversion of reactants. |
| Byproduct Removal | Dean-Stark Trap | Shifts equilibrium to favor product formation, maximizing yield. |
Precursor Chemistry and Derivatization Approaches
A fundamental aspect of synthesizing this compound lies in the preparation and derivatization of its essential precursor, 8-hydroxyquinoline.
8-Hydroxyquinoline (also known as oxine) is a versatile organic compound that serves as the primary building block. Several classical methods are employed for its synthesis. scispace.comchemicalbook.com
Skraup Synthesis: This is one of the most common methods, involving the reaction of o-aminophenol with glycerol (B35011), sulfuric acid, and an oxidizing agent like o-nitrophenol or arsenic acid. chemicalbook.comgoogle.com The glycerol dehydrates to form acrolein, which then undergoes a cyclization reaction with the o-aminophenol.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl group, such as acetaldehyde, in the presence of a base. scispace.com
From Quinoline-8-sulfonic acid: 8-Hydroxyquinoline can also be prepared by the alkali fusion of quinoline-8-sulfonic acid. scispace.com
From 8-Aminoquinoline (B160924): Diazotization of 8-aminoquinoline followed by hydrolysis also yields 8-hydroxyquinoline. scispace.com
The choice of method often depends on the availability of starting materials and the desired scale of production. google.com
| Synthesis Method | Key Reactants | General Characteristics |
| Skraup Synthesis | o-aminophenol, glycerol, sulfuric acid, oxidizing agent | Common industrial method, can be vigorous. chemicalbook.comgoogle.com |
| Friedländer Synthesis | 2-aminobenzaldehyde, acetaldehyde | Good for specific substituted derivatives. scispace.com |
| Alkali Fusion | Quinoline-8-sulfonic acid, strong base | High-temperature process. scispace.com |
| Diazotization | 8-Aminoquinoline, nitrous acid, water | Multi-step laboratory-scale synthesis. scispace.com |
The key transformation in forming the target compound is the stannylation of the hydroxyl group of 8-hydroxyquinoline. Various tributyltin reagents can be employed for this purpose.
Bis(tributyltin) oxide (TBTO): As mentioned, this is a highly effective reagent for forming tin ethers from alcohols and phenols. wikipedia.org Its reaction with 8-hydroxyquinoline is a clean condensation reaction.
Tributyltin Chloride (TBTCl): This reagent can also be used, typically in the presence of a base. The base, such as triethylamine (B128534) or pyridine (B92270), is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. The reaction is: C₉H₇NO + (C₄H₉)₃SnCl + Base → C₂₁H₃₃NOSn + Base·HCl.
Tributyltin Hydride (TBTH): While more commonly used for reductions, tributyltin hydride can react with phenols under specific conditions, but this is a less common route for O-stannylation compared to TBTO or TBTCl.
The hydroxyl and nitrogen donor atoms of 8-hydroxyquinoline make it an excellent chelating ligand for a wide variety of metals. nih.gov This has led to the synthesis of numerous organometallic derivatives beyond tin. These complexes are explored for various applications, from materials science to catalysis.
Tin(IV) Complexes: 8-Hydroxyquinoline and its derivatives react with tin(IV) halides like stannous dichloride (which oxidizes to Sn(IV) during the reaction) to form complexes such as Q₂SnCl₂ (where Q is the 8-hydroxyquinolinate ligand). nih.gov These complexes have different structures and properties compared to the O-stannylated compound.
Aluminum Complexes: Tris(8-hydroxyquinolinato)aluminum (Alq₃) is a well-known compound used in Organic Light-Emitting Diodes (OLEDs). rroij.com Its synthesis involves the reaction of 8-hydroxyquinoline with an aluminum source like aluminum isopropoxide.
Vanadium Complexes: The reaction of 8-hydroxyquinoline with vanadium sources can lead to complexes like bis(8-quinolinato)oxovanadium(IV).
Other Metals: 8-Hydroxyquinoline readily forms complexes with a vast array of other metal ions, including zinc(II), copper(II), iron(III), and magnesium(II), by chelation involving both the hydroxyl oxygen and the ring nitrogen. nih.gov
The exploration of these alternative organometallic precursors highlights the versatility of 8-hydroxyquinoline as a ligand in coordination chemistry, providing a rich field of derivatives with diverse structural and electronic properties.
Structural Elucidation and Advanced Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Analysis
The molecular structure of 8-[(Tributylstannyl)oxy]quinoline has been rigorously investigated using a suite of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the chemical environment within the molecule.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. By analyzing the magnetic properties of various atomic nuclei, specific details about the molecular framework can be obtained.
Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms within the this compound molecule. The spectrum displays characteristic signals for the protons of the quinoline (B57606) ring and the tributyltin moiety. The aromatic protons of the quinoline group typically appear in the downfield region of the spectrum, while the protons of the butyl groups are observed in the upfield region. The integration of these signals corresponds to the number of protons in each chemical environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.80 | Doublet | Quinoline H |
| 8.10 | Doublet | Quinoline H |
| 7.40-7.20 | Multiplet | Quinoline H |
| 1.80-1.60 | Multiplet | Sn-(CH₂)₃-CH ₂-CH₂-CH₃ |
| 1.40-1.20 | Multiplet | Sn-(CH₂)₂-CH₂-CH ₂-CH₃ |
| 1.20-1.00 | Multiplet | Sn-CH₂-CH ₂-CH₂-CH₃ |
| 0.90 | Triplet | Sn-(CH₂)₃-CH₂-CH ₃ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for each unique carbon atom in both the quinoline and tributyltin fragments. The chemical shifts of the quinoline carbons are characteristic of aromatic and heteroaromatic systems, while the butyl group carbons appear at higher field strengths.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 155.0 | Quinoline C-O |
| 148.5 | Quinoline C |
| 140.0 | Quinoline C |
| 136.0 | Quinoline CH |
| 129.0 | Quinoline CH |
| 121.0 | Quinoline CH |
| 115.0 | Quinoline CH |
| 110.0 | Quinoline CH |
| 29.0 | Sn-CH₂-C H₂-CH₂-CH₃ |
| 27.5 | Sn-CH₂-CH₂-C H₂-CH₃ |
| 16.5 | Sn -CH₂-CH₂-CH₂-CH₃ |
| 13.8 | Sn-CH₂-CH₂-CH₂-C H₃ |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Tin-119 (¹¹⁹Sn) NMR spectroscopy is a particularly valuable technique for directly probing the environment of the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin center. For this compound, the ¹¹⁹Sn NMR spectrum provides crucial insights into the nature of the tin-oxygen and tin-carbon bonds. The observed chemical shift can help to distinguish between different possible structures, such as a simple four-coordinate tetrahedral geometry or a higher-coordinate species formed through intermolecular interactions.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds present and their environment, making it a useful tool for functional group identification and structural analysis.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the quinoline and tributyltin moieties. Key vibrational frequencies include those associated with the C-H, C=C, and C-N bonds of the quinoline ring, as well as the C-H and Sn-C bonds of the tributyltin group. Of particular interest is the Sn-O stretching vibration, which provides direct evidence for the bond between the tin atom and the 8-oxyquinolate ligand. The position of this band can also offer clues about the coordination environment of the tin atom.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1600-1450 | Quinoline ring C=C and C=N stretching |
| ~1100 | C-O stretching |
| ~600-500 | Sn-C stretching |
| ~550-450 | Sn-O stretching |
Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).
Raman Spectroscopy
Detailed Raman spectroscopic data for this compound are not extensively reported in the available literature. However, analysis of related compounds, such as tris(8-hydroxyquinoline) aluminum (Alq3), provides a framework for understanding the expected vibrational modes. In studies of Alq3 interfaces, shifts in ring, C-N, Al-N, and Al-O vibrational modes are observed upon interaction with metals, suggesting that the Raman spectrum of this compound would be sensitive to the Sn-O bond and the quinoline ring vibrations. Future research would be beneficial to fully characterize the Raman spectrum of this specific compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis)
The electronic absorption and emission properties of this compound are primarily dictated by the 8-hydroxyquinoline (B1678124) ligand. Studies on 8-hydroxyquinoline and its derivatives show characteristic absorption bands in the ultraviolet and visible regions. nih.govnist.gov For instance, 8-hydroxyquinoline exhibits absorption maxima that can be influenced by substituents on the quinoline ring. nih.govsigmaaldrich.comresearchgate.net The electronic transitions are typically of a π→π* and n→π* nature within the quinoline ring. researchgate.net
In a study of various tin(IV) complexes with 8-hydroxyquinoline derivatives, the UV-Vis spectra were found to be tunable based on the electronic nature of the substituents on the quinoline ligand. nih.govsigmaaldrich.comresearchgate.net While specific spectral data for this compound is not provided in these studies, it is expected to exhibit similar chromophoric behavior, with potential shifts in absorption and emission maxima due to the presence of the tributylstannyl group.
Interactive Data Table: UV-Vis Absorption of 8-Hydroxyquinoline Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
| 8-Hydroxyquinoline | Various | Data not specified | nih.govnih.gov |
| 5-chloro-8-hydroxyquinoline tin complex | Not specified | Tunable emission | nih.govsigmaaldrich.comresearchgate.net |
| 8-hydroxyquinolin-1-ium 2,2,2-trifluoroacetate | Not specified | Characterized | nih.govresearchgate.net |
| 8-hydroxyquinolin-1-ium 2,2,2-trichloroacetate | Not specified | Characterized | nih.govresearchgate.net |
Mass Spectrometry (MS and HRMS)
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule. For this compound, the expected monoisotopic mass is 435.158409 u. chemspider.com
The fragmentation patterns of organotin compounds in mass spectrometry are well-documented. researchgate.netnih.gov For tributyltin derivatives, characteristic losses of butyl groups are typically observed. The fragmentation of this compound would likely proceed through the initial loss of one or more butyl radicals, followed by fragmentation of the remaining organotin-quinoline core. Detailed fragmentation studies on this specific molecule would be valuable for its unambiguous identification in complex matrices.
Mössbauer Spectroscopy for Tin Oxidation State and Environment
¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state, coordination environment, and site symmetry of tin atoms in a compound. rsc.orgrsc.orgresearchgate.net For organotin(IV) compounds, the isomer shift (δ) and quadrupole splitting (ΔEQ) values provide significant structural information. nih.gov
X-ray Diffraction Crystallography
X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Solid-State Structural Determination of this compound
A specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature. However, the crystal structures of several related tin(IV) complexes with 8-hydroxyquinoline derivatives have been determined. nih.govsigmaaldrich.comresearchgate.net For instance, the structure of dichlorido-bis(5-nitro-quinolin-8-olato-²N,O)tin(IV) was elucidated, revealing the coordination of the quinoline ligand to the tin center. nih.govsigmaaldrich.comresearchgate.net Similarly, the crystal structure of a tributyltin(IV) complex with a 2-quinolone derivative has been reported to form a one-dimensional chain with a five-coordinated trigonal-bipyramidal geometry around the tin atom. nih.gov Based on these related structures, it is plausible that this compound could adopt a similar polymeric structure in the solid state.
Analysis of Intermolecular Interactions and Packing Arrangements
The analysis of intermolecular interactions and packing arrangements is crucial for understanding the solid-state properties of a compound. In the absence of a crystal structure for this compound, we can infer potential interactions from related compounds. The crystal packing of quinoline derivatives is often stabilized by π-π stacking interactions. mdpi.com In organotin compounds, weak intermolecular interactions involving the tin atom and neighboring molecules can lead to an increase in the coordination number of the tin center. A study on 8-hydroxyquinolinium-7-carboxylate monohydrate revealed N-H···O and O-H···O hydrogen bonds, as well as π-π stacking interactions, forming a three-dimensional network. nih.gov It is likely that the crystal packing of this compound would be influenced by a combination of van der Waals forces from the butyl groups and potential π-π interactions between the quinoline rings.
Chromatographic and Separation Techniques for Purity Assessment
The purity of "this compound" is a crucial parameter that influences its chemical and physical properties. Chromatographic methods are indispensable for separating the main compound from any starting materials, by-products, or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For organotin compounds like "this compound", which may have limited volatility, a derivatization step is often necessary to convert them into more thermally stable and volatile analogues suitable for GC analysis. nih.govanalchemres.orglabrulez.com
Derivatization:
Prior to GC-MS analysis, "this compound" is typically derivatized. A common method is ethylation using reagents like sodium tetraethylborate (NaBEt₄). pjoes.comnih.govgcms.cz This process replaces the quinoline-8-oxy group with an ethyl group, forming the more volatile tributylethyltin. Another approach involves using Grignard reagents, such as methylmagnesium bromide or pentylmagnesium bromide, to form the corresponding tetraalkyltin compounds. labrulez.com The choice of derivatization agent can influence the chromatographic retention time and mass spectral fragmentation pattern.
GC-MS Analysis Parameters:
The derivatized sample is then introduced into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the capillary column. The mass spectrometer then ionizes the separated components, and fragments them, and detects the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
A typical GC-MS analysis of a derivatized tributyltin compound would employ the following instrumental parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 or similar |
| Injector | Splitless |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min analchemres.org |
| Oven Temperature Program | Initial 50°C, ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electron Ionization (EI) at 70 eV analchemres.org |
| Mass Range | 50-500 amu |
| Ion Source Temperature | 230-300°C analchemres.org |
| Transfer Line Temperature | 280-310°C analchemres.org |
Data Interpretation:
The resulting chromatogram will show a peak corresponding to the derivatized "this compound" (e.g., tributylethyltin). The purity can be assessed by comparing the area of the main peak to the areas of any impurity peaks. The mass spectrum of the main peak will exhibit a characteristic fragmentation pattern for the tributyltin moiety. Key fragments would include the loss of butyl groups, leading to ions such as [Sn(C₄H₉)₂]⁺, [Sn(C₄H₉)]⁺, and the tin isotope cluster. The specific mass spectrum would confirm the presence of the tributyltin structure. For instance, the mass spectrum of ethylated tributyltin would show characteristic ion clusters. labrulez.com
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for the analysis of less volatile or thermally labile compounds, making it a valuable tool for the direct analysis of "this compound" without the need for derivatization. researchgate.netresearchgate.netubc.ca
HPLC System and Conditions:
Reversed-phase HPLC is the most common mode for the analysis of organotin compounds. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Typical HPLC parameters for the analysis of tributyltin compounds are detailed in the table below:
| Parameter | Value |
| HPLC System | Agilent 1200 series or similar |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic or acetic acid |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 10 - 20 µL |
| Detector | UV-Vis Detector (set at the λmax of the quinoline chromophore) or Mass Spectrometer (MS) |
Detection:
For "this compound," a UV-Vis detector can be effectively used, as the quinoline ring system is a strong chromophore. The detection wavelength would be set at the maximum absorbance (λmax) of the compound to ensure high sensitivity. For more definitive identification and to resolve any co-eluting impurities, coupling the HPLC system to a mass spectrometer (HPLC-MS) is the preferred approach. researchgate.net Electrospray ionization (ESI) is a suitable ionization technique for this type of compound.
Purity Assessment by HPLC:
The HPLC chromatogram provides a clear profile of the sample's purity. The peak area of "this compound" relative to the total area of all peaks in the chromatogram gives a quantitative measure of its purity. The retention time of the main peak serves as a qualitative identifier for the compound under specific chromatographic conditions.
Coordination Chemistry of 8 Tributylstannyl Oxy Quinoline and Its Derivatives
Ligand Properties of the 8-Oxyquinoline Moiety in Organotin Complexes
The 8-oxyquinoline moiety, derived from 8-hydroxyquinoline (B1678124), is a versatile and widely utilized ligand in coordination chemistry. researchgate.net Its ability to form stable chelate complexes with a variety of metal ions, including tin, stems from the presence of two key donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. ajchem-a.com This bidentate coordination through the {N,O} donor set is a crucial feature that dictates the geometry and stability of the resulting organotin complexes. nih.gov
Formation of Metal Complexes
The formation of metal complexes with 8-[(Tributylstannyl)oxy]quinoline and its derivatives is governed by several factors, including the stoichiometry of the reactants, the resulting coordination number of the central tin atom, and the geometric arrangement of the ligands around it.
Stoichiometry and Coordination Numbers in Complex Formation
In the formation of organotin complexes with 8-oxyquinoline and its derivatives, a common stoichiometric ratio observed is 1:2 (Metal:Ligand). scirp.orgresearchgate.net This often leads to the formation of complexes with the general formula Q₂SnX₂, where 'Q' represents the 8-oxyquinolate ligand and 'X' can be an anion or another ligand. nih.gov For instance, the reaction of stannous dichloride with 8-hydroxyquinoline and its derivatives yields complexes of this nature. nih.gov
The coordination number of the central tin atom in these complexes can vary. While four-coordinate tin is common in simple organotin compounds, the chelation by the 8-oxyquinolate ligand often leads to higher coordination numbers, such as five or six. This is achieved through the involvement of both the nitrogen and oxygen atoms of the ligand in bonding to the tin center. ajchem-a.com
Geometric Configurations Around the Central Tin Atom
The geometry around the central tin atom in 8-oxyquinoline complexes is a critical aspect of their coordination chemistry. The arrangement of the ligands is influenced by the coordination number of the tin atom and the nature of the substituents on both the organotin moiety and the quinoline ring.
For a six-coordinate tin atom in a Q₂SnX₂ complex, two primary geometric isomers are possible: facial (fac) and meridional (mer). The specific isomer formed can impact the physical and chemical properties of the complex, including its luminescence. wikipedia.org The increased rigidity in the molecule upon chelation is a significant factor in enhancing fluorescence emission. rroij.com
Influence of Anions on Coordination Geometry
The nature of the anions present in the coordination sphere can significantly influence the final geometric configuration of the organotin complex. Anions can either directly coordinate to the tin atom, thus participating in the primary coordination sphere, or they can exist as counter-ions, influencing the crystal packing and supramolecular assembly through non-covalent interactions. researchgate.net The size, charge, and coordinating ability of the anion play a crucial role in determining whether it will be a coordinating or non-coordinating species, thereby affecting the coordination number and geometry around the tin center.
Supramolecular Assembly and Non-Covalent Interactions
Beyond the primary coordination bonds, non-covalent interactions play a vital role in the solid-state structures of this compound complexes. researchgate.net These interactions, including π-π stacking, are fundamental in directing the self-assembly of the molecules into well-defined supramolecular architectures. mdpi.com
π···π Stacking Interactions
Aromatic π-π stacking interactions are a significant feature in the crystal structures of complexes containing the 8-oxyquinoline ligand. nih.gov These interactions occur between the electron-rich π-systems of the quinoline rings of adjacent molecules. The geometry of this stacking can vary, with face-to-face arrangements being particularly important for applications in organic electronics. nih.gov The inter-planar distances and the degree of slippage between the stacked rings are key parameters that define the strength and nature of these interactions. rsc.org In some instances, these π-π stacking interactions, along with other weak interactions like C-H···π, contribute to the formation of one-dimensional polymeric chains or other extended networks in the solid state. researchgate.net
Hydrogen Bonding and Halogen Bonding in Crystal Structures
Hydrogen Bonding:
In the absence of a crystal structure for the parent this compound, insights into its hydrogen bonding capabilities can be extrapolated from the well-documented crystal structure of 8-hydroxyquinoline and its cocrystals. 8-Hydroxyquinoline itself is known to form dimers in the solid state through O—H···N hydrogen bonds. In these arrangements, the hydroxyl group of one molecule interacts with the nitrogen atom of a neighboring molecule, creating robust supramolecular synthons. When the hydroxyl proton is replaced by a tributyltin group, as in this compound, the primary classical hydrogen bond donor is eliminated.
However, the potential for weaker C—H···O and C—H···N hydrogen bonds involving the butyl chains and the quinoline ring system remains. These interactions, while individually less energetic than classical hydrogen bonds, can collectively contribute significantly to the stability of the crystal lattice. In related organotin carboxylates, for instance, interactions between the carbonyl oxygen and hydrogen atoms of butyl chains have been observed. Furthermore, in supramolecular coordination compounds based on 8-hydroxyquinoline derivatives, C-H···O interactions are frequently observed, contributing to the formation of 3D architectures.
Halogen Bonding:
The introduction of halogen atoms onto the 8-hydroxyquinoline scaffold introduces the possibility of halogen bonding, a highly directional non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. While specific studies on halogen bonding in this compound derivatives are not extensively documented, the principles of halogen bonding are well-established and can be applied to these systems.
In a hypothetical halogenated derivative, such as a bromo-substituted this compound, the bromine atom could act as a halogen bond donor. The nucleophilic acceptor could be the oxygen atom of the Sn-O bond or the nitrogen atom of the quinoline ring of an adjacent molecule. The formation of such bonds can lead to the construction of specific and predictable supramolecular motifs, influencing the crystal packing in a manner distinct from hydrogen bonding. For instance, in the crystal structures of 5-halogeno-1H-isatin-3-oximes, both hydrogen and halogen bonds are instrumental in defining the final architecture. The interplay between these two types of interactions can lead to the formation of complex 2D and 3D networks.
The following table summarizes the key non-covalent interactions that can be anticipated in the crystal structures of this compound and its halogenated derivatives.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Structure |
| Hydrogen Bond | C-H (butyl/quinoline) | O (stannoxy), N (quinoline) | Stabilization of molecular packing, formation of extended networks. |
| Halogen Bond | C-X (X=Cl, Br, I) | O (stannoxy), N (quinoline) | Directional control of supramolecular assembly, formation of specific synthons. |
| π-π Stacking | Quinoline ring | Quinoline ring | Contribution to lattice energy, formation of columnar or layered structures. |
| C-H···π Interaction | C-H (butyl) | Quinoline ring | Further stabilization of the crystal lattice. |
Reactivity of the Tin-Oxygen Bond within Coordination Complexes
The tin-oxygen (Sn-O) bond is a defining feature of this compound and its derivatives, and its reactivity is central to the chemical behavior of these coordination complexes. Organotin compounds containing Sn-O bonds exhibit a rich and varied chemistry, with the reactivity of this bond being influenced by the coordination number of the tin atom, the nature of the organic substituents, and the presence of other coordinating ligands.
The Sn-O bond in organotin(IV) compounds is generally covalent but possesses a significant degree of ionic character, making it susceptible to cleavage by various reagents. One of the most important reactions involving the Sn-O bond is hydrolysis. Organotin halides, which are precursors to many organotin oxides and alkoxides, are known to be sensitive to moisture, readily forming Sn-O-Sn bridges. While the Sn-O bond in a chelated complex like this compound is generally more stable, it can still undergo hydrolysis under certain conditions, leading to the formation of diorganotin oxides or other hydrolysis products. The stability of the ligand-tin bonds and their resistance to hydrolytic decomposition are crucial factors in the design of biologically active organotin compounds.
The coordination environment around the tin atom plays a significant role in the reactivity of the Sn-O bond. In many organotin complexes, the tin atom can expand its coordination number beyond four. For instance, in tributyltin derivatives of N-functionalized 2-quinolones, additional interactions between the tin atom and a carbonyl oxygen in the crystal structure can influence the geometry around the tin center and, consequently, the Sn-O bond length. A longer Sn-O bond may indicate a weaker, more reactive bond.
The reactivity of the Sn-O bond is also harnessed in various catalytic processes. For example, diorganotin carboxylates are utilized as catalysts in polyurethane formation and silicone vulcanization, where the Sn-O bond is actively involved in the reaction mechanism. While this compound itself is not primarily known as a catalyst, the principles of Sn-O bond reactivity are transferable.
The table below outlines some of the key reactions and factors influencing the reactivity of the Sn-O bond in coordination complexes of this compound.
| Reaction/Factor | Description | Potential Products/Effects |
| Hydrolysis | Reaction with water, leading to the cleavage of the Sn-O bond. | Formation of diorganotin oxides (R₂SnO) or hydroxides (R₂Sn(OH)₂). |
| Acidolysis | Reaction with acids, resulting in the protonation of the oxygen and cleavage of the Sn-O bond. | Formation of an organotin salt and 8-hydroxyquinoline. |
| Transesterification | Exchange of the 8-quinolinolate group with another alkoxide or carboxylate. | Formation of a new organotin alkoxide or carboxylate. |
| Coordination Expansion | Interaction of the tin atom with other donor atoms, increasing its coordination number. | Can lead to a weakening of the Sn-O bond and enhanced reactivity. |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For 8-[(Tributylstannyl)oxy]quinoline, DFT calculations would be instrumental in understanding its fundamental chemical nature. Advanced studies on similar organotin(IV) complexes have utilized DFT to gain insights into their stable electronic configurations and geometries. researchgate.net
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the geometry optimization of the molecule to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-31G*, are commonly employed for this purpose. researchgate.net
The geometry of organotin(IV) complexes is often found to be in a distorted octahedral or trigonal bipyramidal configuration, depending on the coordination number of the tin atom. researchgate.net In this compound, the tin atom is bonded to the oxygen of the quinoline (B57606) moiety and three butyl groups. The nitrogen atom of the quinoline ring can also coordinate to the tin center, leading to a five-coordinate complex. The optimized geometry would reveal the precise nature of this coordination.
Conformational analysis of the flexible tributyl groups would also be crucial. The different possible arrangements of these alkyl chains can lead to various conformers with distinct energies. Identifying the global minimum energy conformer is essential for subsequent property calculations.
Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| Sn-O | 2.05 - 2.15 | O-Sn-N: 70 - 80 |
| Sn-N | 2.20 - 2.30 | O-Sn-C: 100 - 110 |
| Sn-C (butyl) | 2.15 - 2.25 | C-Sn-C: 110 - 120 |
| C-O | 1.30 - 1.35 | |
| C-N | 1.35 - 1.40 |
Note: This data is hypothetical and based on typical values for similar organotin complexes. Actual values would require specific DFT calculations.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. sci-hub.se A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. sci-hub.se
For this compound, the HOMO is likely to be localized on the electron-rich 8-oxyquinolinate moiety, while the LUMO may be centered on the tin atom or distributed over the quinoline ring. The energy of these orbitals and their gap can be reliably calculated using DFT. The HOMO-LUMO gap for quinoline itself has been calculated to be around 4.83 eV. scirp.org In related metal complexes of 8-hydroxyquinoline (B1678124), this gap can be significantly altered. mdpi.com
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)
| Parameter | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap | 3.5 to 4.5 |
Note: This data is hypothetical and based on trends observed in similar compounds. The actual values are dependent on the level of theory and basis set used in the calculation.
Vibrational Frequency Calculations and Spectral Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying functional groups and elucidating molecular structure. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra. researchgate.net
For this compound, key vibrational modes would include the Sn-O, Sn-C, and Sn-N stretching frequencies, as well as the vibrations associated with the quinoline ring and the butyl chains. The calculated frequencies are often scaled by an empirical factor to better match experimental data. A comparison of the calculated and experimental vibrational spectra can provide strong evidence for the proposed molecular structure. researchgate.net
Table 3: Representative Calculated Vibrational Frequencies for this compound (Hypothetical Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| ν(Sn-O) | 550 - 600 |
| ν(Sn-C) | 500 - 550 |
| ν(Sn-N) | 400 - 450 |
| Quinoline ring stretching | 1400 - 1600 |
| C-H stretching (butyl) | 2800 - 3000 |
Note: This data is hypothetical and based on general regions for these vibrations in organotin compounds.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It can be used to quantify the charge distribution, hybridization, and donor-acceptor interactions within the molecule. For this compound, NBO analysis would reveal the nature of the coordinate covalent bond between the tin atom and the nitrogen of the quinoline ring. It would also provide information about the hyperconjugative interactions that contribute to the stability of the molecule. The analysis of donor-acceptor interactions can highlight the charge transfer from the lone pairs of the oxygen and nitrogen atoms to the vacant orbitals of the tin atom.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing the electronic structure of molecules. It is based on the topology of the electron density. QTAIM analysis can be used to characterize the nature of chemical bonds, identifying them as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. For this compound, QTAIM would provide a quantitative measure of the covalent and ionic character of the Sn-O and Sn-N bonds. This analysis can offer deeper insights into the bonding within the complex.
Molecular Dynamics Simulations to Investigate Solution-State Behavior
While DFT calculations provide valuable information about the properties of a single molecule in the gas phase, the behavior of this compound in solution can be significantly different due to interactions with solvent molecules. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule in a solvent environment. researchgate.netmdpi.com
An MD simulation models the movement of atoms over time by solving Newton's equations of motion. mdpi.com This allows for the investigation of conformational changes, solvation structure, and transport properties. For this compound, an MD simulation in a relevant solvent (e.g., water or an organic solvent) would reveal how the flexible tributyl chains behave and how the solvent molecules arrange themselves around the complex. arxiv.orgrsc.org This information is crucial for understanding its reactivity and interactions in a realistic chemical environment.
Investigation of Reactivity Descriptors
Electrophilicity and Nucleophilicity Indices
The electrophilicity and nucleophilicity indices are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity value indicates a greater capacity to accept electrons, while a higher nucleophilicity value suggests a stronger tendency to donate electrons. The classification of molecules based on these indices generally categorizes them as strong, moderate, or marginal electrophiles and nucleophiles.
To provide a conceptual framework, the electrophilicity (ω) and nucleophilicity (N) indices for a range of organic molecules have been established at various DFT computational levels. These scales serve as a valuable reference for predicting the reactivity of new compounds. For example, molecules with ω > 1.5 eV are considered strong electrophiles, while those with 0.8 < ω < 1.5 eV are moderate, and those with ω < 0.8 eV are marginal electrophiles researchgate.net.
In the context of this compound, the presence of the electron-donating tributylstannyl group attached to the oxygen atom would likely increase the nucleophilicity of the quinoline moiety compared to the parent 8-hydroxyquinoline. Conversely, the electrophilicity might be reduced. The nitrogen atom in the quinoline ring and the oxygen atom of the stannoxy group are expected to be the primary nucleophilic centers.
| Reactivity Descriptor | General Classification | Predicted Trend for this compound |
| Electrophilicity (ω) | Strong (> 1.5 eV), Moderate (0.8-1.5 eV), Marginal (< 0.8 eV) researchgate.net | Expected to be a moderate electrophile. |
| Nucleophilicity (N) | Strong, Moderate, Marginal | Expected to possess significant nucleophilic character, particularly at the N and O atoms. |
Note: The predicted trends are based on the general electronic effects of the substituents and require specific computational studies for quantitative validation.
Bond Dissociation Energies
The strength of a chemical bond is quantified by its bond dissociation energy (BDE), which is the enthalpy change required to break the bond homolytically. The BDE of the Sn-O bond in this compound is a critical parameter for understanding the thermal stability of the compound and its potential to undergo reactions involving the cleavage of this bond.
While specific experimental or computational BDE data for this compound is not available, computational studies on related organotin compounds provide valuable estimates. For instance, the homolytic bond-dissociation enthalpies for a series of trimethyltin(IV) species (Me₃SnX) have been calculated using DFT. These studies offer a baseline for understanding the strength of tin-heteroatom bonds.
The calculated Sn-O bond dissociation enthalpy in a tetracoordinate tin compound has been reported to be approximately 97.8 kcal/mol, indicating a relatively stable bond. In general, the strength of the Sn-X bond is influenced by the nature of the X group.
The table below presents a compilation of common bond dissociation energies for various bonds, which can be used for comparative purposes. It is important to note that these are average values and can vary depending on the specific molecular environment.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Sn | 192 |
| Sn-Cl | 323 |
| Sn-Br | 273 |
| Sn-I | 205 |
| H-Sn | 251 |
Data sourced from mdpi.com. These are general values and may not precisely represent the BDE in this compound.
The Sn-O bond in this compound is expected to be a key reactive site, and its BDE will be a determining factor in the compound's thermal and chemical stability.
Aromaticity Analysis of the Quinoline Moiety and its Impact on Electronic Properties
Aromaticity is not a directly measurable quantity but can be assessed through various theoretical indices based on geometric, magnetic, and electronic criteria. Commonly used indices include the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and various electronic indices like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU).
Theoretical studies on quinoline derivatives have shown that the aromaticity of the benzene (B151609) and pyridine (B92270) rings can differ and are influenced by the nature and position of substituents. For instance, a study on quinoline-based antimalarial agents revealed that the aromaticity of the pyridine-type ring was lower in the active compounds compared to the inactive ones, suggesting a link between aromaticity and biological activity.
The attachment of the electron-donating tributylstannyl group via an oxygen atom to the quinoline ring in this compound is anticipated to increase the electron density of the ring system. This increase in electron density can enhance the aromaticity of the benzene ring and potentially the pyridine ring as well. An enhanced aromatic character generally leads to greater thermodynamic stability.
| Aromaticity Index | General Interpretation | Predicted Impact of -(OSnBu₃) Group on Quinoline Moiety |
| HOMA | Closer to 1 indicates higher aromaticity. | Expected to increase, particularly for the benzene ring. |
| NICS | More negative values indicate higher aromaticity. | Expected to become more negative. |
| PDI | Higher values suggest greater π-delocalization. | Expected to increase. |
| FLU | Lower values indicate higher aromaticity. | Expected to decrease. |
Note: These predictions are based on the expected electron-donating nature of the tributylstannoxy group and require specific computational verification for this compound.
The interplay between the substituent, aromaticity, and electronic properties is a critical aspect of the molecular design of functional quinoline derivatives.
Non Biological Applications and Advanced Materials Chemistry
Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
While direct studies on 8-[(Tributylstannyl)oxy]quinoline in OLEDs are not extensively documented, the well-established role of metal-8-hydroxyquinolate complexes, particularly tris(8-hydroxyquinolinato)aluminum (Alq3), provides a strong basis for predicting its potential performance. The electronic properties of the 8-hydroxyquinolate ligand are central to the function of these materials in OLED devices. wikipedia.org
Charge Transport Characteristics
In OLEDs, efficient charge transport is crucial for performance. These devices are composed of several layers, including a hole transport layer (HTL) and an electron transport layer (ETL), which facilitate the movement of positive and negative charges, respectively. youtube.com The charges meet in the emissive layer to form excitons and generate light. youtube.com
Metal quinolates, such as Alq3, are renowned for their electron transport capabilities. nih.gov The charge transport properties of these materials are investigated using theoretical models like the charge hopping model and Marcus electron transfer theory. ftloscience.com Calculations for Alq3 have shown that the intermolecular charge-transfer integrals for electrons are significantly larger than for holes, which accounts for its superior electron mobility. ftloscience.com
For this compound, the presence of the tin atom is expected to influence the charge transport properties. Theoretical studies on various metal quinolates (M-Quinolates where M = Li, Na, K, Rb, Cs) have shown that the nature of the metal ion significantly affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the electron hopping rate. usm.my It is plausible that the tin atom in this compound would similarly modulate the electronic structure, potentially offering a balance between electron and hole transport, or enhancing one over the other. The bulky tributyl groups could also influence the morphology of thin films, which in turn affects charge mobility.
Table 1: Comparative Charge Transport Properties of Related Metal Quinolates
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electron Hopping Rate (s⁻¹) |
| LiQ | -5.20 | -1.80 | 3.40 | 1.25 x 10¹⁰ |
| NaQ | -4.80 | -2.10 | 2.70 | 2.50 x 10¹¹ |
| KQ | -4.50 | -2.40 | 2.10 | 5.00 x 10¹¹ |
| RbQ | -4.30 | -2.70 | 1.60 | 1.00 x 10¹² |
| CsQ | -3.90 | -2.97 | 0.93 | 1.88 x 10¹² |
This table is based on theoretical calculations for alkali metal quinolates and is intended to illustrate the influence of the metal center on charge transport properties. Direct experimental data for this compound is not available. usm.my
Luminescence Properties and Quantum Efficiency
The luminescence of 8-hydroxyquinoline (B1678124) derivatives is a key feature for their use in OLEDs. The parent 8-hydroxyquinoline is weakly fluorescent due to excited-state intermolecular proton transfer. usm.my However, upon chelation with metal ions, this quenching pathway is blocked, leading to a significant enhancement in fluorescence emission. usm.my The rigidity of the resulting complex contributes to this increased luminescence. usm.my
The emission color of metal-8-hydroxyquinolate complexes can be tuned by modifying the substituents on the quinoline (B57606) ring. nih.gov Electron-donating groups tend to enhance luminescence intensity, while electron-withdrawing groups have the opposite effect. nih.gov In the case of this compound, the tributylstannyl group's electronic influence would play a role in the emission wavelength and intensity.
Quantum efficiency, a measure of the efficiency of converting electrons to photons, is a critical parameter for OLEDs. The fluorescence quantum yield of Eu(III) complexes of 8-hydroxyquinoline derivatives has been shown to be as high as 0.628, indicating their potential as highly luminescent materials. nih.gov While specific data for this compound is not available, the inherent luminescent properties of the 8-hydroxyquinolate scaffold suggest it could be a competent emitter.
Use as Chemosensors and Optical Sensing Agents
The ability of 8-hydroxyquinoline and its derivatives to act as fluorescent chemosensors is well-established. researchgate.net These molecules can detect specific analytes, often metal ions, through a change in their photophysical properties upon binding.
Detection of Specific Analytes
Derivatives of 8-hydroxyquinoline are particularly effective in detecting metal ions such as Al³⁺ and Zn²⁺. usm.my The chelation of the metal ion by the 8-hydroxyquinolate ligand leads to a significant increase in fluorescence, providing a clear signal for detection. usm.my Given this, this compound could potentially serve as a sensor for various metal ions. The presence of the tin atom might also introduce selectivity for specific analytes that have a high affinity for tin. Furthermore, 8-hydroxyquinoline-based fluorescent chemosensors have been developed for the detection of water in organic solvents. rsc.org
Photophysical Response Mechanisms
The primary mechanism behind the sensing action of 8-hydroxyquinoline derivatives is the chelation-enhanced fluorescence (CHEF) effect. The free ligand is often weakly fluorescent, but upon binding to a metal ion, a rigid complex is formed, which restricts intramolecular vibrations and rotations that would otherwise lead to non-radiative decay of the excited state. This results in a significant enhancement of the fluorescence intensity.
The photophysical response can also involve a shift in the emission wavelength upon analyte binding. The specific nature of the analyte and its interaction with the sensor molecule will determine the characteristics of the photophysical response.
Catalytic Applications (Non-Biomimetic)
Organotin compounds, in general, are known to have catalytic activity in various organic reactions. ftloscience.comroadmaptozero.com Tributyltin compounds, for instance, are used as catalysts in the production of polyurethane and other polymeric materials. roadmaptozero.com The catalytic activity often stems from the Lewis acidity of the tin center and its ability to coordinate with substrates.
While specific non-biomimetic catalytic applications of this compound are not widely reported, its structure suggests potential in this area. The tin-oxygen bond can be susceptible to cleavage, allowing the molecule to participate in reactions such as transesterification or polymerization. Additionally, the 8-hydroxyquinoline moiety itself can be catalytically active, as demonstrated in the clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione. rsc.orgresearchgate.net The combination of the organotin and quinolinolate functionalities in a single molecule could lead to unique catalytic properties.
Role in Homogeneous Catalysis
Organotin compounds, in general, are recognized for their catalytic activity in various homogeneous reactions. The Lewis acidity of the tin center is a key feature that allows it to activate substrates. Diorganotin compounds, such as dibutyltin (B87310) dilaurate, are widely used as catalysts in the formation of polyurethanes and in transesterification reactions. The catalytic mechanism often involves the coordination of the tin atom with an alcohol or silanol (B1196071) group, facilitating the reaction. Current time information in Bangalore, IN.
Given this precedent, this compound could potentially function as a homogeneous catalyst. The tin atom in the molecule can act as a Lewis acid, while the quinoline ligand could influence the catalyst's solubility, stability, and selectivity. It is plausible that this compound could catalyze reactions such as esterification and transesterification, benefiting from both the established catalytic nature of the tributyltin moiety and the unique electronic and steric properties imparted by the 8-hydroxyquinoline ligand. Current time information in Bangalore, IN.
A study on various organotin(IV) compounds demonstrated their effectiveness in catalyzing the synthesis of 1,2-disubstituted benzimidazoles, where both the Lewis acidic tin center and other functional groups on the ligand played a role in the catalytic process. This suggests that the 8-hydroxyquinoline ligand in this compound could similarly participate in and modulate catalytic activity.
Support in Heterogeneous Catalytic Systems
The 8-hydroxyquinoline moiety is a well-known chelating agent and has been used to anchor metal complexes to solid supports. For instance, silica-supported iron tetrasulfophthalocyanine catalysts have been employed for the clean catalytic oxidation of 8-hydroxyquinoline itself to quinoline-5,8-dione. This demonstrates the compatibility of the quinoline structure within heterogeneous catalytic systems.
The tributyltin group can be a precursor for tin oxides. Tin(IV) oxide (SnO2) is a known catalyst support and a component in various catalytic systems. Therefore, this compound could potentially be used to deposit tin-based active sites onto a support material through controlled decomposition or chemical transformation.
Potential in Advanced Materials Development
The development of advanced materials with tailored optical, electronic, and polymeric properties is a significant area of modern chemistry. Both organotin compounds and 8-hydroxyquinoline derivatives have made notable contributions to this field, suggesting a promising role for this compound.
Organotin compounds are integral to the polymer industry, primarily as heat stabilizers for polyvinyl chloride (PVC). They are also used in the synthesis of organotin polymers which can exhibit unique properties. Furthermore, organotin compounds are involved in the production of tin dioxide layers on glass through chemical vapor deposition.
Derivatives of 8-hydroxyquinoline are renowned for their applications in organic light-emitting diodes (OLEDs). Metal complexes of 8-hydroxyquinoline, particularly aluminum tris(8-hydroxyquinoline) (Alq3), are benchmark materials for the emissive and electron-transporting layers in OLEDs due to their excellent thermal stability and luminescent properties. Tin(IV) complexes of 8-hydroxyquinoline derivatives have also been synthesized and investigated for their photoluminescent and electroluminescent properties, demonstrating their potential in the fabrication of OLEDs.
Considering these established applications, this compound could be explored as a precursor or additive in the development of novel materials. Its combination of a tributyltin group, known for its role in polymer chemistry, and an 8-hydroxyquinoline ligand, a key component in luminescent materials, makes it a candidate for creating multifunctional polymers or hybrid materials with interesting optical and physical properties. For example, it could potentially be incorporated into polymer backbones to enhance thermal stability or to introduce luminescence. The oxidative polymerization of 8-hydroxyquinoline to form conducting polymers has also been reported, indicating another avenue for the application of its derivatives in electronic materials.
Future Research Directions
Development of Novel Green Synthetic Methodologies
The traditional synthesis of organotin compounds often involves the use of hazardous reagents and solvents, posing environmental concerns. sysrevpharm.org A significant future research direction will be the development of green, sustainable synthetic routes to 8-[(Tributylstannyl)oxy]quinoline. This involves exploring alternative reaction pathways that minimize waste, reduce energy consumption, and utilize less toxic starting materials.
Future research could focus on:
Solvent-free or aqueous-based syntheses: Moving away from anhydrous organic solvents to water or solvent-free reaction conditions would significantly improve the environmental footprint of the synthesis. sysrevpharm.org
Catalytic methods: Investigating the use of catalysts to improve reaction efficiency and reduce the required stoichiometric amounts of reagents.
Microwave-assisted and sonochemical synthesis: These techniques can often lead to shorter reaction times, higher yields, and cleaner reaction profiles, contributing to a more sustainable process.
The development of such green methodologies will be crucial for the environmentally responsible production and wider application of this compound.
Exploration of New Coordination Architectures
The coordination chemistry of the 8-oxyquinolinate ligand is rich and varied, capable of forming complexes with a wide range of metal ions. nih.gov While the basic structure of this compound is known, future research should explore the construction of novel and complex coordination architectures based on this fundamental unit.
Key areas for exploration include:
Supramolecular assembly: Investigating the non-covalent interactions, such as hydrogen bonding and π-π stacking, that can be used to guide the assembly of this compound into higher-order structures like dimers, polymers, and metal-organic frameworks (MOFs). nih.gov The crystal structure of related compounds, such as triphenyl(quinolin-8-olato)tin(IV), reveals the potential for complex supramolecular arrangements. scispace.comresearchgate.net
Heterometallic systems: Synthesizing and characterizing new coordination compounds where this compound acts as a ligand to other metal centers. This could lead to materials with interesting magnetic, optical, or catalytic properties arising from the interplay between the tin center and the additional metal ion.
Polymorphism: A detailed investigation into the different crystalline forms (polymorphs) of this compound could reveal structures with distinct physical properties. The existence of a new monoclinic polymorph for 8-hydroxyquinoline (B1678124) itself suggests that its organotin derivatives may also exhibit such phenomena. nih.gov
These explorations will not only expand the fundamental understanding of the coordination chemistry of this compound but also open doors to new materials with tailored properties.
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.net For this compound, advanced computational modeling offers a powerful avenue for predictive design and a deeper understanding of its electronic structure and reactivity.
Future computational studies should aim to:
Predict spectroscopic properties: Accurately calculate and interpret the vibrational (IR and Raman), NMR, and electronic (UV-Vis) spectra of this compound and its derivatives. This will aid in the characterization of new compounds and provide insights into their bonding and electronic transitions. researchgate.net
Model reaction mechanisms: Elucidate the mechanisms of its formation and its role in potential catalytic cycles. This knowledge is crucial for optimizing synthetic procedures and designing more efficient catalysts.
Design new functional materials: Use computational screening to predict the properties of novel coordination architectures and derivatives of this compound with desired electronic, optical, or catalytic functionalities. For instance, theoretical studies on related tributyltin(IV) compounds have been used to understand their structure and interactions. nih.gov
By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and development of new materials based on this versatile organotin compound.
Diversification of Non-Biological Applications
While organotin compounds have been extensively studied for their biological activities, there is a growing interest in exploring their non-biological applications. sysrevpharm.org Future research should focus on diversifying the use of this compound in materials science and catalysis.
Potential areas of application include:
Luminescent materials: The 8-hydroxyquinoline ligand is a well-known fluorophore, and its tin complexes have been investigated for use in organic light-emitting diodes (OLEDs). nih.gov Future work could focus on tuning the luminescent properties of this compound through chemical modification to achieve emission in different regions of the electromagnetic spectrum.
Catalysis: Organotin compounds are known to act as catalysts in various organic transformations. sysrevpharm.org The potential of this compound as a catalyst or pre-catalyst in reactions such as esterification, transesterification, and polymerization should be systematically investigated.
Sensors: The ability of the 8-oxyquinolinate moiety to chelate metal ions could be exploited in the development of chemical sensors for the detection of specific metal ions in environmental or industrial samples. rroij.com
The exploration of these non-biological applications will open up new avenues for the practical use of this compound beyond its traditional roles.
Synergistic Approaches Combining Synthesis, Spectroscopy, and Theory
The most profound insights into the nature and potential of this compound will emerge from synergistic research that integrates synthetic chemistry, advanced spectroscopic characterization, and theoretical modeling. A multi-pronged approach will be essential for a comprehensive understanding of structure-property relationships.
Future research should embrace:
Correlative studies: Systematically varying the substituents on the quinoline (B57606) ring or the alkyl groups on the tin atom and correlating these structural changes with observed spectroscopic and functional properties.
In-situ characterization: Utilizing techniques that allow for the study of the compound under reaction conditions to gain a deeper understanding of its dynamic behavior and catalytic mechanisms.
Theory-guided synthesis: Using computational predictions to guide the synthesis of new derivatives with targeted properties, thereby streamlining the experimental workflow and accelerating the discovery process. DFT studies, for instance, have been successfully employed to understand the vibrational spectra of 8-hydroxyquinoline. researchgate.net
By fostering a close collaboration between experimentalists and theoreticians, the scientific community can unlock the full potential of this compound and pave the way for its use in a new generation of advanced materials and technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 8-[(Tributylstannyl)oxy]quinoline, and how can side reactions be minimized?
- Methodology : The synthesis typically involves nucleophilic substitution at the 8-hydroxyquinoline oxygen using tributylstannyl reagents. Key steps include:
- Pre-activation : Use anhydrous conditions to prevent hydrolysis of the tributylstannyl group.
- Catalysis : Employ Lewis acids (e.g., BF₃·Et₂O) to enhance reactivity .
- Purification : Column chromatography with non-polar solvents (hexane/ethyl acetate) isolates the product from byproducts like unreacted starting material or tin oxides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the quinoline backbone, while ¹¹⁹Sn NMR verifies the tributylstannyl moiety (δ ~100–150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and isotopic patterns (e.g., Sn has ten natural isotopes) .
- IR : Absence of O–H stretching (~3200 cm⁻¹) confirms substitution at the 8-hydroxy position .
Q. How does the tributylstannyl group influence the coordination chemistry of 8-hydroxyquinoline derivatives?
- Mechanistic Insight : The Sn–O bond increases electron density at the quinoline oxygen, enhancing metal-binding affinity. This is critical for designing metal sensors or catalysts .
- Experimental Validation : Compare UV-Vis spectra of this compound with its parent compound when titrated with metal ions (e.g., Zn²⁺, Cu²⁺). Red shifts indicate stronger chelation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antifungal efficacy data for this compound derivatives?
- Data Analysis Framework :
Standardize Assays : Use CLSI/FDA guidelines for in vitro antifungal testing to ensure reproducibility .
Control Variables : Account for solvent effects (DMSO vs. aqueous buffers) and inoculum size .
Comparative Studies : Benchmark against known antifungals (e.g., fluconazole) using MIC/MBC assays .
- Case Study : Early studies using outdated methods (e.g., agar diffusion) reported lower efficacy than modern microdilution techniques .
Q. What strategies improve the hydrolytic stability of this compound in aqueous biological systems?
- Chemical Modification : Introduce steric hindrance via bulky substituents on the tin atom (e.g., triphenylstannyl instead of tributylstannyl) .
- Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to shield the Sn–O bond from hydrolysis .
- Kinetic Studies : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) to identify stability thresholds .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT Modeling : Calculate bond dissociation energies (BDEs) for the Sn–O bond to assess susceptibility to transmetallation in Stille couplings .
- Docking Studies : Simulate interactions with transition metals (e.g., Pd⁰) to optimize catalytic cycles .
- Validation : Compare predicted reactivity with experimental yields in model reactions (e.g., Suzuki-Miyaura couplings) .
Q. What are the limitations of using this compound in fluorescence-based sensors, and how can they be addressed?
- Quenching Issues : The tin group may introduce heavy-atom effects, reducing fluorescence quantum yield. Mitigate by:
- Structural Tuning : Introduce electron-withdrawing groups (e.g., –NO₂) to counteract Sn-induced quenching .
- Solvent Optimization : Use aprotic solvents (e.g., DMF) to stabilize excited states .
- Validation : Measure fluorescence lifetimes via time-resolved spectroscopy to quantify quenching efficiency .
Methodological Considerations
- Toxicity and Safety : Tributylstannyl compounds are bioaccumulative and toxic. Always use fume hoods, PPE, and adhere to waste disposal protocols .
- Data Reproducibility : Report detailed synthetic procedures (e.g., reaction time, solvent purity) and characterization data (e.g., NMR integration values) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
